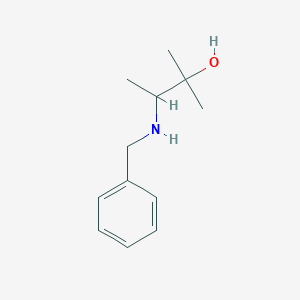

3-(Benzylamino)-2-methylbutan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzylamine, a compound with a similar structure, is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .

Synthesis Analysis

The synthesis of benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

Structural analysis of a similar compound, 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, by X-ray diffraction method reveals C–N bond lengths very similar to the correspondent ether pseudosaccharyl derivative, with the central C–N–C amine linkage having one very long C–N bond and one short . The central C–N–C bond angle is close to 120° .Chemical Reactions Analysis

Benzylamines have been shown to participate in a variety of chemical reactions. They can undergo reactions such as N-alkylation with alcohols, C-N coupling with aliphatic halides, and oxidative debenzylation .Physical and Chemical Properties Analysis

Physical properties of matter include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Wissenschaftliche Forschungsanwendungen

Fragrance Ingredient and Toxicology

3-(Benzylamino)-2-methylbutan-2-ol, as part of the fragrance structural group Aryl Alkyl Alcohols, is used as a fragrance ingredient. A comprehensive toxicological and dermatological review of this compound, focusing on its physical properties and irritation potential, contributes to understanding its safe use in fragrances (Scognamiglio et al., 2012).

Chemical Synthesis and Reactions

The compound participates in the Graf–Ritter reaction, a chemical synthesis pathway. In a study, 4-Aryl-2-methylbutan-2-ols with specific substituents were reacted to form benzazepines, highlighting its role in complex chemical synthesis (Glushkov et al., 2021).

Agricultural Applications

In agriculture, compounds structurally similar to this compound are used in fungicide carrier systems. These systems, like solid lipid nanoparticles, offer advantages like altered release profiles and reduced environmental toxicity (Campos et al., 2015).

Intermediate in Organic Synthesis

It serves as an intermediate in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry (Behrens & Paquette, 2003).

Molecular Interaction Studies

Studies on binary mixtures involving compounds similar to this compound, such as 3,3-dimethylbutan-2-ol, provide insights into molecular interactions and properties like excess molar volumes (Ortega et al., 1992).

Role in Food and Beverage Flavor

The compound's analogs, like 3-methylbutan-1-ol, are key in creating flavors, such as in Raclette cheese. Understanding their formation and impact on aroma can inform food science and technology (Meng et al., 2021).

Chemical Decomposition Studies

Studies on the decomposition of similar molecules, like 3-methylbutan-2-ol, under specific conditions (e.g., in the presence of hydrogen bromide) provide valuable data for understanding chemical stability and reaction kinetics (Johnson & Stimson, 1982).

Gas-phase Decomposition

Investigations into the gas-phase decomposition of molecules structurally related to this compound reveal critical insights into the kinetics of thermal decomposition, which is significant for various industrial applications (Flowers & Öztürk, 1975).

Wirkmechanismus

Safety and Hazards

Safety data sheets recommend washing face, hands, and any exposed skin thoroughly after handling the compound. It is also advised not to eat, drink, or smoke when using the product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-(benzylamino)-2-methylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(12(2,3)14)13-9-11-7-5-4-6-8-11/h4-8,10,13-14H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZRCZNJFYKEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2946424.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2946426.png)

![tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate](/img/structure/B2946429.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2946434.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2946436.png)

![4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid](/img/structure/B2946441.png)